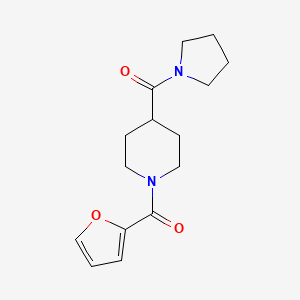
1-(3,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is 316.14230712 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea in Biosensors and Biomedical Research
Urea derivatives play a crucial role in the development of biosensors. Urea biosensors, which utilize enzyme urease (Urs) as a bioreceptor element, are significant for detecting and quantifying urea concentration in various fields such as fishery, dairy, food preservation, and agriculture. The integration of nanoparticles and conducting polymers in urea biosensors enhances their sensitivity and specificity, addressing critical diseases related to urea concentration imbalances and supporting environmental monitoring (S. Botewad et al., 2021).
Agricultural Applications
In agriculture, urea derivatives are pivotal in enhancing nitrogen utilization efficiency and reducing environmental impact. The use of urease inhibitors, for example, has been shown to mitigate ammonia volatilization from urea-based fertilizers, thereby improving nitrogen use efficiency and reducing pollution. This application is particularly relevant for sustainable farming practices, aiming to minimize the environmental footprint of agricultural activities (A. Alexander & H. Helm, 1990).
Environmental Biotechnology
Urea and its derivatives are also researched for their role in environmental biotechnology, such as in the treatment of wastewater and the bioremediation of polluted environments. The understanding of urea metabolism and regulation by microbial communities can offer insights into nitrogen cycling and its implications for water quality management in both terrestrial and aquatic ecosystems (D. Jin et al., 2018).
Energy Production
Exploratory research into the use of urea as a hydrogen carrier presents a novel approach to sustainable energy production. Urea's potential to serve as a safe, non-toxic, and efficient source of hydrogen for fuel cell technologies underscores its versatility and aligns with the global pursuit of alternative energy sources to fossil fuels (A. Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-9-13(21-2)6-7-14(11)19-17(20)18-12-5-8-15(22-3)16(10-12)23-4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDJGAQHEJIYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4595986.png)
![ethyl 4-[({2-[(3-nitrophenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4595999.png)
![methyl 5-ethyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4596005.png)

![2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4596018.png)
![Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride](/img/structure/B4596025.png)
![(5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4596033.png)
![2-(4-BROMOBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4596038.png)
![N-(2-bromophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B4596040.png)
![4-CHLORO-N~5~-[4-(DIETHYLAMINO)PHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4596056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4596060.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4596066.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4596073.png)

